

# Spectroscopic Profile of 10-Nonadecanone: A Technical Guide

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## Compound of Interest

Compound Name: 10-Nonadecanone

Cat. No.: B1346682

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This technical guide provides a comprehensive overview of the spectroscopic data for **10-Nonadecanone** (CAS No. 504-57-4), a long-chain aliphatic ketone. The information presented is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document summarizes key data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), offering insights into the structural characterization of this compound.

## Spectroscopic Data Summary

The following tables provide a consolidated view of the available spectroscopic data for **10-Nonadecanone**, facilitating easy reference and comparison.

**Table 1: Infrared (IR) Spectroscopy Data**

Characteristic Absorption	Wavenumber (cm <sup>-1</sup> )	Functional Group
C=O Stretch	~1715	Ketone
C-H Stretch (Aliphatic)	~2850-2960	Alkyl Chain
C-H Bend (Aliphatic)	~1375 and ~1465	Alkyl Chain

Note: Specific peak values can be found in the referenced spectra databases.

**Table 2:  $^{13}\text{C}$  Nuclear Magnetic Resonance (NMR) Spectroscopy Data**

Carbon Atom Position	Predicted Chemical Shift (ppm)
C-10 (C=O)	~211
C-9, C-11	~43
C-8, C-12	~24
C-2 to C-7, C-13 to C-18	~23-32
C-1, C-19	~14

Note: Actual chemical shifts may vary depending on the solvent and experimental conditions. The data is compiled from publicly available spectra.[\[1\]](#)

**Table 3:  $^1\text{H}$  Nuclear Magnetic Resonance (NMR) Spectroscopy Data**

Proton Environment	Predicted Chemical Shift (ppm)	Multiplicity	Integration
-CH <sub>2</sub> - (adjacent to C=O; H-9, H-11)	~2.4	Triplet	4H
-CH <sub>2</sub> - (alkyl chain)	~1.2-1.6	Multiplet	28H
-CH <sub>3</sub> (terminal)	~0.9	Triplet	6H

Note: Predicted values are based on standard chemical shift ranges for aliphatic ketones.

**Table 4: Mass Spectrometry (MS) Data**

m/z	Relative Intensity	Proposed Fragment
282	Low	$[M]^+$ (Molecular Ion)
155	High	$[\text{CH}_3(\text{CH}_2)_8\text{CO}]^+$ or $[\text{CH}_3(\text{CH}_2)_7\text{CH}_2]^+$
71	High	$[\text{CH}_3(\text{CH}_2)_3\text{CH}_2]^+$
43	High	$[\text{CH}_3\text{CH}_2\text{CH}_2]^+$

Note: Fragmentation patterns are based on typical alpha-cleavage for aliphatic ketones. The listed m/z values of 43, 71, and 155 represent major peaks observed in the GC-MS data available through PubChem.[\[1\]](#)

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These methodologies are standard for the analysis of long-chain aliphatic ketones.

### Infrared (IR) Spectroscopy

- **Instrumentation:** A Fourier Transform Infrared (FTIR) spectrometer is typically used.
- **Sample Preparation:** For solid samples like **10-Nonadecanone**, the Attenuated Total Reflectance (ATR) technique is common. A small amount of the solid is placed directly on the ATR crystal (e.g., diamond or germanium), and pressure is applied to ensure good contact. Alternatively, a KBr (potassium bromide) pellet can be prepared by grinding a small amount of the sample with spectroscopic grade KBr and pressing the mixture into a thin, transparent disk. For analysis from a melt, the sample is heated above its melting point and placed as a thin film between two salt plates (e.g., NaCl or KBr).[\[1\]](#)
- **Data Acquisition:** The spectrum is typically recorded over a range of 4000 to 400  $\text{cm}^{-1}$ . A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

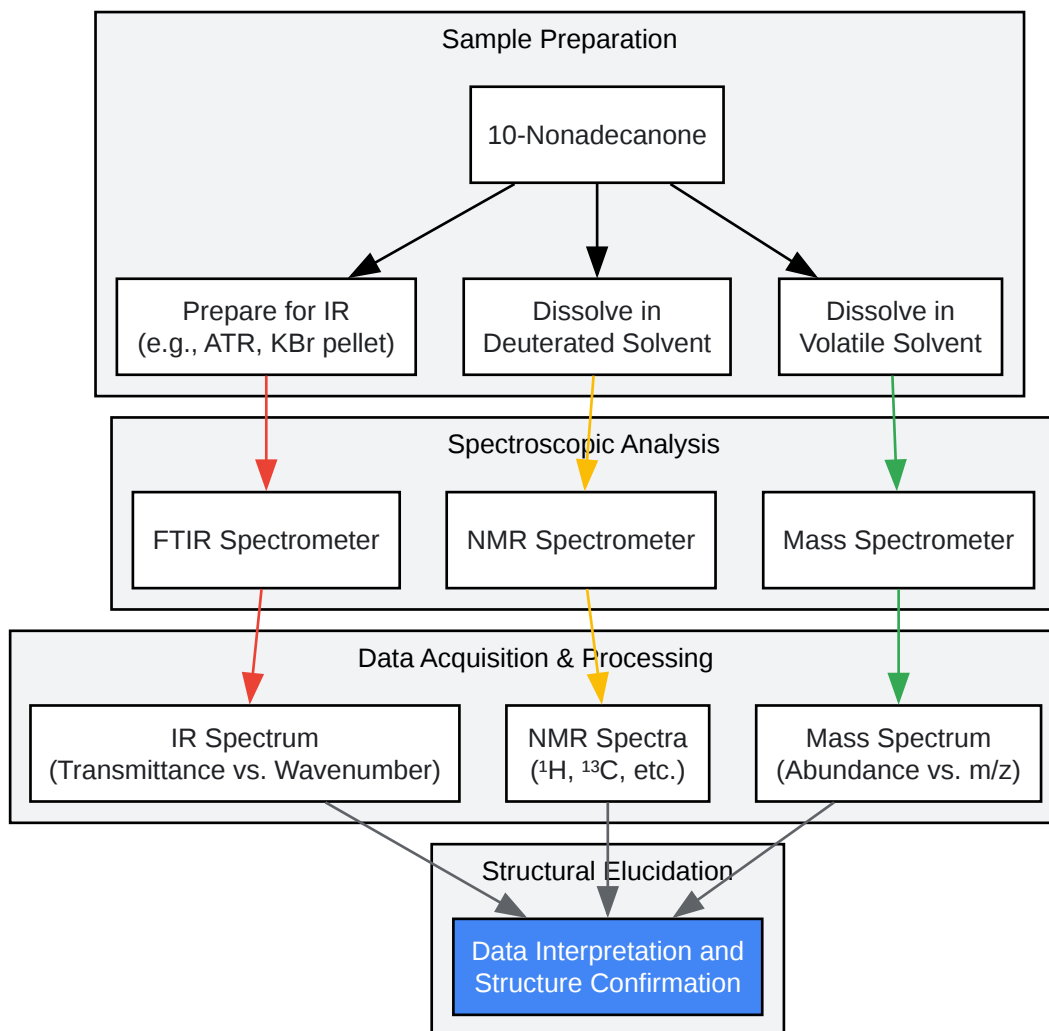
- **Instrumentation:** A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.
- **Sample Preparation:** Approximately 5-10 mg of **10-Nonadecanone** is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl<sub>3</sub>). The solution is then transferred to a 5 mm NMR tube.
- **<sup>1</sup>H NMR Acquisition:** A standard one-pulse sequence is used. Key parameters include a spectral width of approximately 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
- **<sup>13</sup>C NMR Acquisition:** A proton-decoupled pulse sequence is typically employed to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 0-220 ppm) is used. Due to the low natural abundance of <sup>13</sup>C, a larger number of scans and a longer acquisition time are generally required compared to <sup>1</sup>H NMR.

## Mass Spectrometry (MS)

- **Instrumentation:** A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation, is utilized.
- **Sample Preparation:** A dilute solution of **10-Nonadecanone** is prepared in a volatile organic solvent (e.g., hexane or ethyl acetate).
- **Ionization:** Electron Ionization (EI) is a common method for this type of compound. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- **Mass Analysis:** The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- **Data Acquisition:** The mass spectrum is recorded, showing the relative abundance of each detected ion.

## Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound such as **10-Nonadecanone**.



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Caption: General workflow for spectroscopic analysis of **10-Nonadecanone**.

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## References

- 1. 10-Nonadecanone | C<sub>19</sub>H<sub>38</sub>O | CID 10441 - PubChem [pubchem.ncbi.nlm.nih.gov]
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